3-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid
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Overview
Description
The compound “3-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “carbothioylsulfanyl” part suggests the presence of sulfur atoms in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the pyrrolidine ring and the propionic acid group, as well as the positioning of the sulfur atoms within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of polar groups, and the overall charge distribution within the molecule .Scientific Research Applications
I have conducted a search for the scientific research applications of “3-(Pyrrolidine-1-carbothioylsulfanyl)-propionic acid”, but unfortunately, there seems to be limited information available online regarding specific applications for this compound. The sources found mainly provide general product and procurement information without detailing unique applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(pyrrolidine-1-carbothioylsulfanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c10-7(11)3-6-13-8(12)9-4-1-2-5-9/h1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZBSRHINJVZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)SCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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